

Technical Guide: Physicochemical Properties and Applications of Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bis-(N,N'-carboxyl-PEG4)-Cy5**

Cat. No.: **B11828075**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient, physicochemical properties, and common applications of **Bis-(N,N'-carboxyl-PEG4)-Cy5**, a fluorescent labeling reagent. Detailed experimental protocols and workflow diagrams are included to assist researchers in utilizing this compound for bioconjugation and subsequent analyses.

Core Properties of Bis-(N,N'-carboxyl-PEG4)-Cy5

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a derivative of the cyanine dye Cy5, featuring two terminal carboxylic acid groups facilitated by polyethylene glycol (PEG) linkers. This design enhances its utility in bioconjugation, particularly for labeling primary amine groups on biomolecules. The PEGylated spacer increases the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate in aqueous buffers and minimize aggregation, a common issue with cyanine dyes.

Quantitative Data Summary

The key quantitative parameters for **Bis-(N,N'-carboxyl-PEG4)-Cy5** are summarized in the table below. This information is crucial for accurate quantification and experimental design.

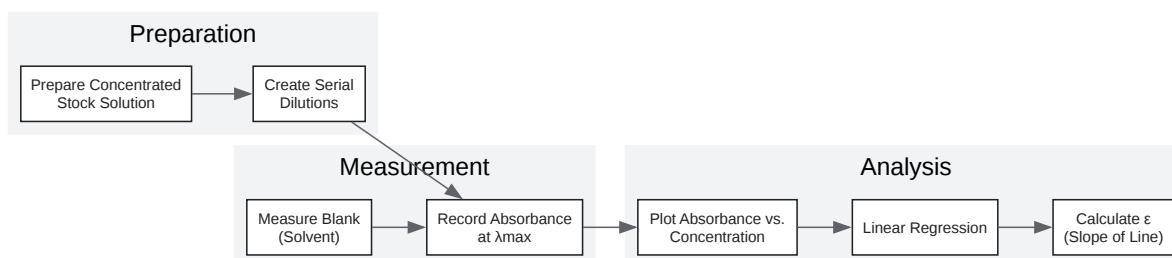
Parameter	Value	Source
Molar Extinction Coefficient (ϵ)	170,000 M ⁻¹ cm ⁻¹	BroadPharm
Excitation Maximum (λ_{ex})	649 nm	BroadPharm
Emission Maximum (λ_{em})	667 nm	BroadPharm
Molecular Weight	887.5 g/mol	BroadPharm
Chemical Formula	C ₄₇ H ₆₇ CIN ₂ O ₁₂	BroadPharm
Purity	>98%	BroadPharm
Solubility	Water, DMSO, DMF, DCM	BroadPharm

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient is an intrinsic property of an absorbing species under a given set of conditions (e.g., solvent, pH). It is determined experimentally using UV-Vis spectrophotometry by applying the Beer-Lambert law.

Objective: To experimentally verify the molar extinction coefficient of **Bis-(N,N'-carboxyl-PEG4)-Cy5**.


Materials:

- **Bis-(N,N'-carboxyl-PEG4)-Cy5**
- Spectrophotometer-grade solvent (e.g., DMSO, deionized water)
- UV-Vis spectrophotometer
- Matched quartz cuvettes (1 cm path length)
- Calibrated analytical balance
- Volumetric flasks and pipettes

Procedure:

- Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a precise volume of solvent to create a concentrated stock solution (e.g., 1 mM).
- Create Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Measure Absorbance: For each dilution, measure the absorbance spectrum to find the wavelength of maximum absorbance (λ_{max}). The absorbance value at this wavelength should be recorded. Use the pure solvent as a blank reference.
- Plot Data: Create a plot of absorbance at λ_{max} versus molar concentration.
- Calculate the Coefficient: Perform a linear regression on the plotted data. According to the Beer-Lambert law ($A = \epsilon cl$), where A is absorbance, c is the concentration, and l is the path length (1 cm), the slope of the line is equal to the molar extinction coefficient (ϵ).

Workflow for Molar Extinction Coefficient Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the molar extinction coefficient.

Protein Labeling via Amide Coupling

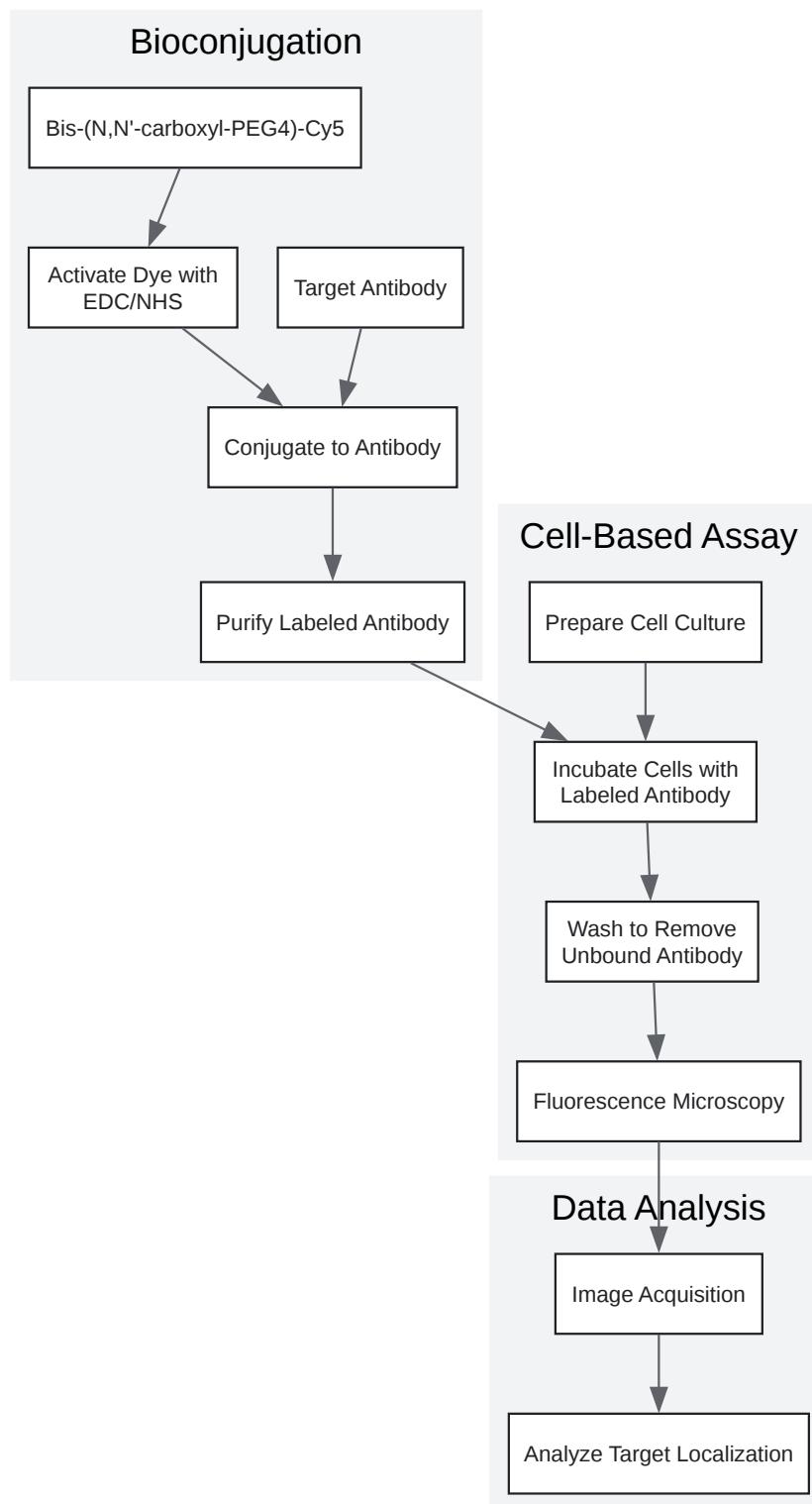
The terminal carboxylic acid groups of **Bis-(N,N'-carboxyl-PEG4)-Cy5** can be conjugated to primary amines (e.g., the N-terminus or lysine side chains of proteins) using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to improve reaction efficiency.

Objective: To fluorescently label a target protein with **Bis-(N,N'-carboxyl-PEG4)-Cy5**.

Materials:

- Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **Bis-(N,N'-carboxyl-PEG4)-Cy5**
- EDC (carbodiimide) and NHS
- Reaction buffer (e.g., MES buffer, pH 6.0)
- Quenching reagent (e.g., hydroxylamine)
- Size-exclusion chromatography column for purification

Procedure:


- Activate the Dye: Dissolve **Bis-(N,N'-carboxyl-PEG4)-Cy5**, EDC, and NHS in an appropriate solvent like DMSO. Incubate for a short period to allow the formation of the NHS-ester intermediate.
- Conjugation Reaction: Add the activated dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye. Incubate for 1-2 hours at room temperature, protected from light.
- Quench Reaction: Stop the reaction by adding a quenching reagent like hydroxylamine, which reacts with any remaining NHS-ester.
- Purify the Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column. The first colored fraction to elute will be the labeled protein.

- Characterize the Conjugate: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein, using spectrophotometry.

Application in Drug Development: Labeled Antibody for Cell Imaging

A common application of fluorescently labeled biomolecules in drug development is the visualization of cellular targets. For instance, an antibody labeled with **Bis-(N,N'-carboxyl-PEG4)-Cy5** can be used to identify and locate its target antigen on or within cells using fluorescence microscopy.

Application Workflow: Labeled Antibody for Cell Imaging

[Click to download full resolution via product page](#)

Caption: Workflow for labeling an antibody and its use in fluorescence microscopy.

This workflow illustrates how **Bis-(N,N'-carboxyl-PEG4)-Cy5** is used to create a tool for visualizing a biological target, a critical step in understanding drug-target engagement and mechanism of action. The principles of this workflow can be extended to other applications, such as flow cytometry for quantifying target expression or in vivo imaging in animal models. The use of carboxylated Cy5-labeled polymers has also been explored for targeting mitochondria in drug delivery applications.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Applications of Bis-(N,N'-carboxyl-PEG4)-Cy5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11828075#molar-extinction-coefficient-of-bis-n-n-carboxyl-peg4-cy5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com